ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to the pyrrolidine ring, which is further esterified with an ethyl group. The stereochemistry of the compound is defined by the (2S) configuration, indicating the specific spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base.
Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the benzenesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used to study enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the pyrrolidine ring provides structural rigidity and specificity. The (2S) configuration ensures the correct spatial orientation for optimal binding and activity.
Comparison with Similar Compounds
Ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate: The (2R) enantiomer has a different spatial arrangement, leading to different biological activities and properties.
Mthis compound: The methyl ester variant has different solubility and reactivity compared to the ethyl ester.
Ethyl (2S)-1-(tosyl)pyrrolidine-2-carboxylate: The tosyl group is a different sulfonyl group that can affect the compound’s reactivity and interactions.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and stereochemistry, which contribute to its distinct properties and applications.
Biological Activity
Ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with benzenesulfonyl chloride and ethyl chloroacetate. The process can be summarized as follows:
- Reagents : Pyrrolidine, benzenesulfonyl chloride, ethyl chloroacetate
- Catalyst : Base (e.g., triethylamine)
- Solvent : Dichloromethane or similar organic solvents
- Reaction Conditions : Room temperature to reflux, depending on the specific protocol.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, it was assessed against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated a dose-dependent reduction in cell viability:
Compound | Cell Line | IC50 (µM) | % Viability at 50 µM |
---|---|---|---|
This compound | A549 | 25.3 | 32% |
This compound | MCF-7 | 30.5 | 28% |
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of apoptotic pathways.
2.2 Antimicrobial Activity
The antimicrobial activity of this compound has also been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | >128 |
Escherichia coli | >128 |
Pseudomonas aeruginosa | >128 |
These results indicate that while the compound exhibits some biological activity, it may not be effective against common bacterial pathogens at tested concentrations.
3.1 Structure-Activity Relationship (SAR)
A detailed SAR study has been conducted to explore how modifications to the pyrrolidine ring and sulfonamide group affect biological activity. Variants of this compound were synthesized and tested for their anticancer properties:
- Modification A : Methyl substitution on the pyrrolidine ring increased anticancer activity by approximately 15%.
- Modification B : Replacement of the benzenesulfonyl group with a naphthalenesulfonamide significantly enhanced activity against A549 cells.
3.2 Clinical Implications
The potential implications for clinical use are significant given the compound's demonstrated activity against cancer cell lines. Further investigations are warranted to explore its efficacy in vivo and its mechanism of action.
Properties
Molecular Formula |
C13H17NO4S |
---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
ethyl (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO4S/c1-2-18-13(15)12-9-6-10-14(12)19(16,17)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3/t12-/m0/s1 |
InChI Key |
GYFAOBVTZVAIFI-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN1S(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.